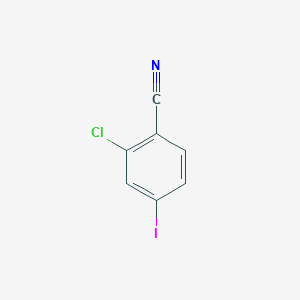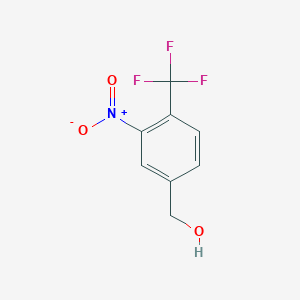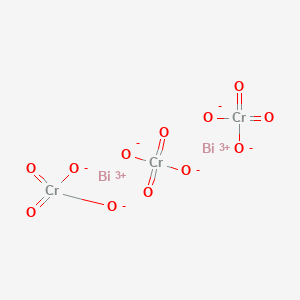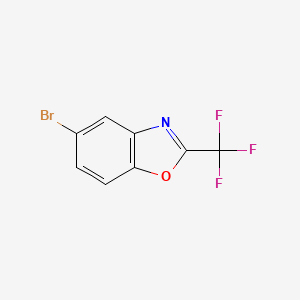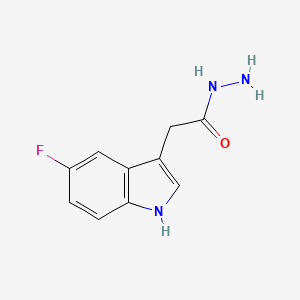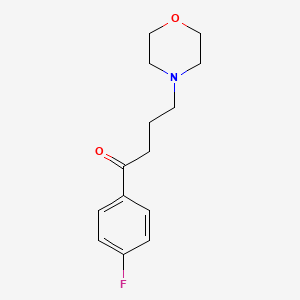
2,2',5,5'-Tetrabromodiphenyl ether
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- BDE-47 is commonly found in surface waters due to its use in commercial products and subsequent release into the environment .
- Species sensitivity distribution (SSD) models help estimate hazardous concentrations and predict no-effect levels .
- Scientists have critically evaluated thermodynamic properties of BDE-47 using dynamic data analysis .
- By supplying electron donors, they stimulate anaerobic microbial activity and study BDE-47 degradation .
Environmental Contamination and Ecological Risk Assessment
Thermodynamic Properties and Thermophysical Data
Anaerobic Degradation Studies
Toxicological Reviews and Risk Assessment
Mecanismo De Acción
Target of Action
2,2’,5,5’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the retina and gene expressions of zebrafish larvae . It disrupts retina morphologies and related gene expressions, affecting fish vision . BDE-47 also modulates the intracellular miRNA profile, sEV biogenesis, and their miRNA cargo, exacerbating the LPS-induced pro-inflammatory response in THP-1 macrophages .
Mode of Action
BDE-47 interacts with its targets by disrupting normal cellular processes. It inhibits the short wavelength sensitive cone opsins and rhodopsin, which are vital for vision development . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs . Furthermore, BDE-47 can induce some epigenetic effects in M (LPS) THP-1 cells, modulating the expression of a set of intracellular miRNAs involved in biological pathways .
Biochemical Pathways
BDE-47 affects several biochemical pathways. It disrupts retinal metabolism and related biological processes involving eye morphogenesis and visual perception . It also downregulates multiple pathways such as double-strand break repair and cytokinesis pathways . Moreover, BDE-47 can transform via hydroxylation, indicating its involvement in metabolic pathways .
Pharmacokinetics
The pharmacokinetics of BDE-47 involves absorption, distribution, metabolism, and elimination . It is absorbed into the body and distributed to various tissues, including adipose tissue, liver, human milk, and blood . BDE-47 is metabolized in the body, and its metabolites can be eliminated from the body .
Result of Action
The action of BDE-47 results in molecular and cellular effects. It impairs zebrafish larval vision development and alters larval behaviors guided by vision . It also modulates the intracellular expression of miRNAs and interferes with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . Moreover, BDE-47 can perturb the innate immune response at different levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDE-47. As a persistent organic pollutant, BDE-47 has been widely detected in aquatic environments . Its toxicity and persistence have led to its elimination under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants . Studies on the fate and transfer of bde-47 in the aquatic food chain remain scarce .
Safety and Hazards
2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47) has been demonstrated to be a serious toxicant in both humans and animals . It is a prevalent environmental pollutant and its industrial production is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .
Propiedades
IUPAC Name |
1,4-dibromo-2-(2,5-dibromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTHXJORUCZHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C=CC(=C2)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879875 | |
| Record name | BDE-52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',5,5'-Tetrabromodiphenyl ether | |
CAS RN |
446254-24-6 | |
| Record name | 2,2',5,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U701KJZ1HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



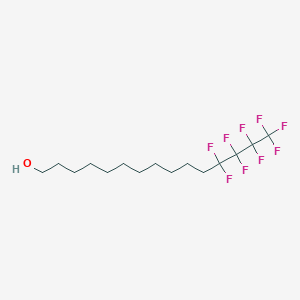
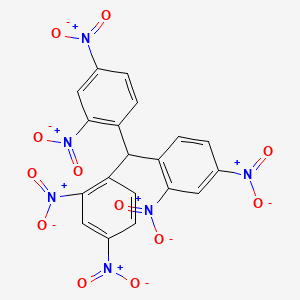
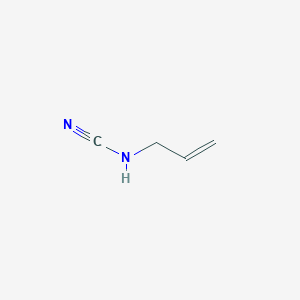
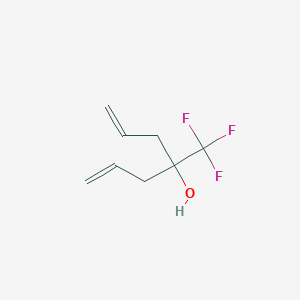
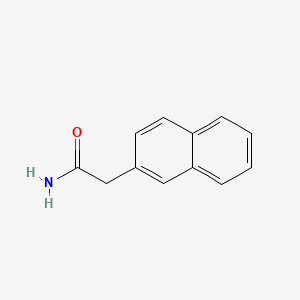
![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)
